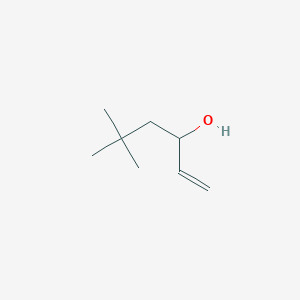

5,5-Dimethylhex-1-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

5,5-dimethylhex-1-en-3-ol |

InChI |

InChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5,7,9H,1,6H2,2-4H3 |

InChI Key |

FKDLJTJPMSQIDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5,5 Dimethylhex 1 En 3 Ol

Established Synthetic Routes to 5,5-Dimethylhex-1-en-3-ol

Traditional approaches to the synthesis of this compound rely on well-established organometallic reactions and the reduction of corresponding ketones. These methods are valued for their reliability and the ready availability of starting materials.

Grignard Reagent-Mediated Approaches to this compound

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and offer a direct route to this compound. This can be accomplished through two main retrosynthetic disconnections, which involve the reaction of a Grignard reagent with an appropriate aldehyde.

The first approach involves the reaction of vinylmagnesium bromide with 3,3-dimethylbutanal . In this pathway, the vinyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired allylic alcohol.

A second viable Grignard-based strategy is the reaction of tert-butylmagnesium chloride with acrolein . Here, the bulky tert-butyl Grignard reagent adds to the carbonyl carbon of the α,β-unsaturated aldehyde. Careful control of reaction conditions, such as low temperatures, is often necessary to favor the 1,2-addition product over the potential 1,4-conjugate addition.

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Vinylmagnesium bromide | 3,3-Dimethylbutanal | Anhydrous ether or THF, followed by acidic workup | This compound |

| tert-Butylmagnesium chloride | Acrolein | Anhydrous ether or THF, low temperature (-78 °C), followed by acidic workup | This compound |

Organolithium Chemistry Applications in this compound Synthesis

Similar to Grignard reagents, organolithium compounds are potent nucleophiles and bases that can be employed in the synthesis of this compound. acs.org The synthetic strategies mirror those of the Grignard approaches.

The reaction of vinyllithium with 3,3-dimethylbutanal provides a direct route to the target molecule. Vinyllithium, often prepared in situ or used as a commercially available solution, readily adds to the carbonyl group of the sterically hindered aldehyde. wikipedia.org

Alternatively, the addition of tert-butyllithium to acrolein can be utilized. wikipedia.org Due to the high reactivity of tert-butyllithium, this reaction is typically performed at very low temperatures to ensure selective 1,2-addition and to prevent side reactions. wikipedia.org

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Vinyllithium | 3,3-Dimethylbutanal | Anhydrous ether or THF, low temperature, followed by aqueous workup | This compound |

| tert-Butyllithium | Acrolein | Anhydrous ether or THF, very low temperature (-78 °C), followed by aqueous workup | This compound |

Reduction Strategies for Precursor Compounds

An alternative to constructing the molecule via C-C bond formation is the reduction of a suitable precursor ketone. The logical precursor for this compound is 5,5-dimethylhex-1-en-3-one . This α,β-unsaturated ketone can be selectively reduced to the corresponding allylic alcohol.

A key challenge in this approach is achieving chemoselective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond. The Luche reduction is a particularly effective method for this transformation. wikipedia.orgthermofisher.com This reaction employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. wikipedia.orgthermofisher.com The cerium salt enhances the electrophilicity of the carbonyl carbon, facilitating its selective reduction over the alkene and preventing 1,4-conjugate reduction. wikipedia.org

Other reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can also be used to achieve the desired 1,2-reduction.

| Precursor | Reducing Agent | Key Conditions | Product |

| 5,5-Dimethylhex-1-en-3-one | Sodium borohydride, Cerium(III) chloride | Methanol, room temperature or below | This compound |

| 5,5-Dimethylhex-1-en-3-one | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., toluene, THF), low temperature (-78 °C) | This compound |

Modern Catalytic Approaches towards this compound

Contemporary synthetic chemistry increasingly focuses on catalytic methods that offer high efficiency, selectivity, and the potential for asymmetric synthesis, providing access to enantiomerically pure or enriched compounds.

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound can be approached through the catalytic asymmetric vinylation of its aldehyde precursor, 3,3-dimethylbutanal . This transformation involves the addition of a vinyl group to the aldehyde in the presence of a chiral catalyst.

One prominent strategy is the use of organocatalysis. Chiral secondary amines can catalyze the enantioselective α-vinylation of aldehydes with vinylating agents like vinyl trifluoroborate salts. acs.org The aldehyde forms a chiral enamine intermediate, which then reacts with the vinyl source to create a new stereocenter with high enantiomeric excess.

Another powerful approach involves the synergistic combination of copper and amine catalysis for the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) salts. princeton.edu This dual catalytic system allows for the formation of the α-vinyl aldehyde, which can then be reduced to the target allylic alcohol.

| Aldehyde | Vinyl Source | Catalytic System | Key Features |

| 3,3-Dimethylbutanal | Potassium vinyltrifluoroborate | Chiral secondary amine (e.g., a MacMillan catalyst) | Organo-SOMO catalysis, asymmetric C-C bond formation |

| 3,3-Dimethylbutanal | Vinyl iodonium triflate | Chiral amine + Copper(I) salt | Synergistic catalysis, high enantioselectivity |

Metal-Catalyzed Reactions for the Formation of the Alkene and Alcohol Moieties

Transition metal catalysis offers efficient ways to construct allylic alcohols. Ruthenium-catalyzed C-C bond-forming transfer hydrogenation provides a method for the direct vinylation of aldehydes using alkynes as vinyl donors. nih.gov In this approach, an aldehyde such as 3,3-dimethylbutanal could potentially be coupled with a simple alkyne in the presence of a ruthenium catalyst and a hydrogen source (like formic acid) to directly generate the allylic alcohol. nih.gov

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are well-known for allylic alkylations. While typically used to functionalize existing allylic systems, variations of these catalytic methods can be adapted for the synthesis of allylic alcohols. For instance, the palladium-catalyzed asymmetric allylic alkylation (AAA) has been extensively developed for the formation of various C-C and C-heteroatom bonds with high enantioselectivity. sigmaaldrich.com

| Carbonyl Component | Unsaturated Component | Catalyst | Reaction Type |

| 3,3-Dimethylbutanal | Ethyne or a protected equivalent | Ruthenium complex | C-C bond-forming transfer hydrogenation |

| Not directly applicable for de novo synthesis | Allylic acetate/carbonate | Palladium(0) with chiral ligands | Asymmetric Allylic Alkylation (Tsuji-Trost) |

Chemo- and Regioselective Synthesis of this compound

A highly effective and widely utilized method for the chemo- and regioselective synthesis of this compound involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the precise addition of a vinyl group to an aldehyde, yielding the desired allylic alcohol with high selectivity.

The key starting materials for this synthesis are 3,3-dimethylbutanal and a vinyl Grignard reagent, such as vinylmagnesium bromide. The reaction proceeds via the nucleophilic attack of the vinyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of 3,3-dimethylbutanal. This process is inherently regioselective, as the vinyl group exclusively adds to the carbonyl carbon. Furthermore, the reaction is chemoselective, as the Grignard reagent preferentially reacts with the aldehyde functional group over other potentially reactive sites.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. mnstate.eduorgsyn.org An acidic workup following the Grignard addition is necessary to protonate the resulting alkoxide and yield the final product, this compound.

A representative reaction scheme is as follows:

Step 1: Formation of the Grignard Reagent (if not commercially available) Vinyl bromide + Mg → Vinylmagnesium bromide

Step 2: Grignard Reaction 3,3-Dimethylbutanal + Vinylmagnesium bromide → Intermediate alkoxide

Step 3: Acidic Workup Intermediate alkoxide + H₃O⁺ → this compound

This method is favored for its high yields and excellent control over the product's structure.

Table 1: Key Reagents and Conditions for the Grignard Synthesis of this compound

| Reagent/Condition | Purpose |

| 3,3-Dimethylbutanal | Aldehyde substrate providing the carbon backbone. |

| Vinylmagnesium bromide | Grignard reagent, source of the vinyl nucleophile. researchgate.net |

| Anhydrous Diethyl Ether or THF | Aprotic solvent to stabilize the Grignard reagent. orgsyn.org |

| Acidic Workup (e.g., aq. NH₄Cl, dilute HCl) | Protonation of the intermediate alkoxide to form the final alcohol. |

Sustainable and Green Chemistry Methodologies for this compound Synthesis

In line with the principles of green chemistry, the synthesis of this compound can be optimized to minimize environmental impact and enhance sustainability. These methodologies focus on the use of safer solvents, energy efficiency, and waste reduction.

One of the primary considerations in greening the Grignard synthesis of this compound is the choice of solvent. Traditional ethereal solvents like diethyl ether and THF, while effective, have associated hazards and environmental concerns. Recent advancements in green chemistry have identified more sustainable alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a promising substitute that often performs comparably to or better than THF in Grignard reactions. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another green solvent alternative known for its high boiling point, low peroxide formation, and ease of recycling. sigmaaldrich.com

Energy efficiency is another cornerstone of green synthesis. Optimizing reaction conditions to proceed at or near ambient temperature can significantly reduce energy consumption. While the formation of the Grignard reagent may require initial heating, the subsequent reaction with the aldehyde can often be maintained at a moderate temperature.

Furthermore, process intensification techniques, such as flow chemistry, can be employed to improve the sustainability of the synthesis. Flow reactors offer enhanced heat and mass transfer, leading to better control over reaction parameters, potentially higher yields, and reduced reaction times. This can also minimize the scale of the reaction at any given moment, enhancing safety.

Waste reduction is addressed by aiming for high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product. The Grignard reaction is inherently atom-economical. The primary byproduct is a magnesium salt, which is relatively benign.

Table 2: Comparison of Solvents for a Greener Grignard Reaction

| Solvent | Source | Key Advantages in a Green Context |

| Diethyl Ether | Petrochemical | Traditional, well-understood. |

| Tetrahydrofuran (THF) | Petrochemical | Good solvating properties for Grignard reagents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (from levulinic acid) | Higher boiling point, better stability, derived from biomass. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, good for recovery and reuse. sigmaaldrich.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally responsible without compromising the efficiency and selectivity of the reaction.

Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethylhex 1 En 3 Ol

Transformations Involving the Terminal Alkene Moiety of 5,5-Dimethylhex-1-en-3-ol

The terminal double bond in this compound is susceptible to a variety of addition and functionalization reactions typical of alkenes.

Electrophilic Addition Reactions to the Olefin

Electrophilic addition reactions are characteristic of alkenes, where the π-electrons of the double bond act as a nucleophile, attacking an electrophilic species. libretexts.org In the case of this compound, the addition of hydrohalic acids like hydrogen bromide (HBr) would proceed via a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. masterorganicchemistry.com Thus, the reaction of this compound with HBr is expected to yield 2-bromo-5,5-dimethylhexan-3-ol. The mechanism involves the protonation of the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is then attacked by the bromide ion. libretexts.orgyoutube.com

Similarly, the addition of halogens such as bromine (Br₂) results in the formation of a vicinal dihalide. This reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by the attack of a bromide ion. chemtube3d.comyoutube.com The expected product of the bromination of this compound would be 1,2-dibromo-5,5-dimethylhexan-3-ol. quora.com

| Reaction | Reagent | Expected Major Product | Mechanism Highlights |

|---|---|---|---|

| Hydrobromination | HBr | 2-bromo-5,5-dimethylhexan-3-ol | Follows Markovnikov's rule via a secondary carbocation intermediate. masterorganicchemistry.com |

| Bromination | Br₂ | 1,2-dibromo-5,5-dimethylhexan-3-ol | Proceeds through a cyclic bromonium ion intermediate. chemtube3d.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The terminal alkene of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This powerful ring-forming reaction involves the concerted interaction of the π-systems of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. acs.orgdocbrown.info While vinyl alcohol itself is generally not used in Diels-Alder reactions due to its tautomerization to acetaldehyde, its derivatives, including allylic alcohols, can serve as dienophiles. stackexchange.com For the Diels-Alder reaction to be efficient, the dienophile is often substituted with an electron-withdrawing group. nih.gov However, the presence of the hydroxyl group in this compound could influence the reactivity and stereoselectivity of the cycloaddition. The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexenylmethanol derivative.

| Diene | Expected Product Structure | Key Features |

|---|---|---|

| 1,3-Butadiene | 4-(1-hydroxy-3,3-dimethylbutyl)cyclohex-1-ene | Formation of a six-membered ring with control over stereochemistry. acs.org |

| Cyclopentadiene | (bicyclo[2.2.1]hept-5-en-2-yl)(3,3-dimethylbutan-1-ol) | Formation of a bicyclic adduct, typically with endo stereoselectivity. |

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org The terminal alkene of this compound can participate in cross-metathesis reactions with other olefins. For instance, reaction with a partner alkene in the presence of a Grubbs catalyst would lead to the formation of a new, longer-chain unsaturated alcohol. masterorganicchemistry.com

Ring-closing metathesis (RCM) is another powerful application of this reaction. nih.gov To achieve RCM, this compound would first need to be derivatized to contain a second terminal alkene. For example, esterification of the hydroxyl group with an unsaturated carboxylic acid like acrylic acid would yield a diene. Subsequent treatment with a metathesis catalyst would then induce an intramolecular reaction to form a cyclic ether.

| Reaction Type | Reaction Partner/Precursor | Catalyst (Example) | Expected Product Type |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs' Second Generation Catalyst | A mixture of E/Z isomers of 1-phenyl-6,6-dimethylhept-2-en-4-ol |

| Ring-Closing Metathesis | 5,5-dimethylhex-1-en-3-yl acrylate (B77674) (precursor) | Hoveyda-Grubbs' Second Generation Catalyst | A substituted oxacyclooctenone |

Radical Functionalizations of the Alkene

The terminal alkene of this compound can also undergo radical addition reactions. For instance, the radical-mediated hydrothiolation with a thiol, such as thiophenol, would lead to the anti-Markovnikov addition of the thiol across the double bond. nih.gov This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis. The expected product would be 1-(phenylthio)-5,5-dimethylhexan-3-ol. This type of reaction provides a complementary method to the electrophilic addition, offering different regioselectivity.

| Reagent | Initiator | Expected Product | Regioselectivity |

|---|---|---|---|

| Thiophenol | AIBN, heat | 1-(phenylthio)-5,5-dimethylhexan-3-ol | Anti-Markovnikov |

| Hydrogen bromide (in the presence of peroxides) | Peroxides (e.g., benzoyl peroxide) | 1-bromo-5,5-dimethylhexan-3-ol | Anti-Markovnikov |

Reactions at the Secondary Alcohol Functionality of this compound

The secondary alcohol group in this compound can undergo various transformations, with oxidation to the corresponding ketone being one of the most common and synthetically useful.

Oxidation Reactions to Corresponding Ketones

The oxidation of the secondary allylic alcohol in this compound yields the corresponding α,β-unsaturated ketone, 5,5-dimethylhex-1-en-3-one. This transformation is of significant synthetic utility as enones are versatile intermediates in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Pyridinium chlorochromate (PCC) is a mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is particularly effective for the oxidation of allylic alcohols without affecting the double bond. stackexchange.com The reaction is typically carried out in an inert solvent like dichloromethane. tandfonline.com

Other chromium-based reagents, such as the Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), can also effect this transformation. organic-chemistry.org However, the acidic nature of the Jones reagent might lead to side reactions, such as dehydration or isomerization, in sensitive substrates.

More modern and environmentally benign methods for the oxidation of allylic alcohols include the use of catalytic amounts of transition metals with a stoichiometric co-oxidant. For example, iron nitrate/TEMPO/NaCl with oxygen as the terminal oxidant provides a green pathway to enones. organic-chemistry.org

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature | 5,5-Dimethylhex-1-en-3-one |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 °C to room temperature | 5,5-Dimethylhex-1-en-3-one |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl/O₂ | Dichloromethane | Room temperature, atmospheric pressure of O₂ | 5,5-Dimethylhex-1-en-3-one |

Derivatization via Esterification and Etherification

No specific studies detailing the esterification or etherification of this compound, including reaction conditions, yields, or the impact of its steric hindrance on these transformations, were found in the reviewed literature.

Nucleophilic Substitution Reactions and Rearrangements

There is a lack of documented research on nucleophilic substitution reactions involving derivatives of this compound. Furthermore, while allylic rearrangements are a common feature of related structures, specific studies on the rearrangement behavior of this compound under various conditions are not available.

Intramolecular and Intermolecular Cascade Reactions of this compound

The scientific literature does not appear to contain specific examples of intramolecular or intermolecular cascade reactions initiated from this compound. Such reactions are highly substrate-dependent, and in the absence of experimental data, no detailed discussion can be provided.

Transition Metal-Mediated Transformations of this compound

While allylic alcohols are common substrates in a variety of transition metal-catalyzed reactions, no specific studies detailing the application of such methodologies to this compound were identified. Information regarding catalyst systems, reaction outcomes, and selectivity for this particular compound is not present in the available literature.

5,5 Dimethylhex 1 En 3 Ol As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Construction of Substituted Alcohols and Ketones

The structural framework of 5,5-dimethylhex-1-en-3-ol allows for its transformation into a range of substituted alcohols and ketones through reactions targeting its hydroxyl and olefinic functionalities.

The secondary alcohol group can be readily oxidized to the corresponding α,β-unsaturated ketone, 5,5-dimethylhex-1-en-3-one, using standard oxidizing agents. This transformation converts the nucleophilic alcohol into an electrophilic Michael acceptor, thereby opening avenues for conjugate addition reactions to introduce a wide array of substituents at the β-position.

Furthermore, the allylic nature of the alcohol facilitates substitution reactions. Activation of the hydroxyl group, for instance, through conversion to a good leaving group like a tosylate or a halide, would enable nucleophilic substitution to generate new substituted allylic alcohols. The steric hindrance imposed by the adjacent tert-butyl group would likely influence the regioselectivity of such substitutions, potentially favoring SN2' pathways.

The double bond in this compound can also be functionalized. For example, epoxidation would yield an epoxy alcohol, a versatile intermediate for the synthesis of diols and other substituted alcohols. Dihydroxylation of the alkene would lead to the formation of a triol, adding significant molecular complexity in a single step.

A summary of potential transformations is presented below:

| Starting Material | Reagents/Conditions | Product Type |

| This compound | PCC, DMP, or Swern oxidation | α,β-Unsaturated ketone |

| This compound | 1. TsCl, pyridine; 2. Nu- | Substituted allylic alcohol |

| This compound | m-CPBA or other peroxy acids | Epoxy alcohol |

| This compound | OsO4 (cat.), NMO | Triol |

Role in the Synthesis of Carbocyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it an intriguing candidate for the construction of cyclic systems. Intramolecular reactions that engage both the alcohol and the alkene can lead to the formation of various carbocyclic and heterocyclic rings.

For instance, an intramolecular Heck reaction, following conversion of the alcohol to a halide or triflate, could potentially lead to the formation of a five- or six-membered carbocycle, depending on the reaction conditions and the nature of the palladium catalyst. Ring-closing metathesis (RCM) could also be envisioned if the molecule is first elaborated with another terminal alkene.

In the realm of heterocyclic synthesis, the hydroxyl and vinyl groups can participate in cyclization reactions to form oxygen-containing rings. For example, acid-catalyzed intramolecular hydroalkoxylation could lead to the formation of a substituted tetrahydrofuran (B95107). Oxymercuration-demercuration is another classical method that could be employed to achieve a similar transformation. Furthermore, the synthesis of nitrogen-containing heterocycles could be envisaged through reactions like the aza-Prins cyclization, where the alcohol is first converted to a suitable nitrogen-containing functionality.

Illustrative cyclization strategies include:

| Reaction Type | Key Intermediate/Reagents | Resulting Ring System |

| Intramolecular Heck Reaction | Pd(0) catalyst, base | Carbocycle |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs catalyst | Carbocycle |

| Intramolecular Hydroalkoxylation | Acid catalyst | Tetrahydrofuran |

| Oxymercuration-Demercuration | 1. Hg(OAc)2, THF/H2O; 2. NaBH4 | Tetrahydrofuran |

Precursor in the Development of Polymeric Architectures and Materials

The vinyl group of this compound allows it to serve as a monomer in polymerization reactions. However, the radical polymerization of allylic alcohols is often challenging due to degradative chain transfer, which can lead to low molecular weight polymers. Despite this, the presence of the hydroxyl group offers a handle for further modification of the resulting polymer, which can be advantageous for creating functional materials.

Copolymerization of this compound with other vinyl monomers, such as styrenes or acrylates, could be a more effective strategy to incorporate its structural features into a polymer chain. The resulting copolymers would possess pendant hydroxyl groups originating from the this compound units, which could be used for cross-linking or for grafting other molecules to tailor the material's properties.

Furthermore, the hydroxyl group could be esterified with polymerizable acids, such as acrylic acid or methacrylic acid, to form a new monomer with enhanced reactivity in radical polymerization. This approach would allow for the indirect incorporation of the 5,5-dimethylhexyl-3-oxy moiety into a polymer backbone.

Potential polymerization pathways are summarized below:

| Polymerization Method | Monomer(s) | Key Features of Resulting Polymer |

| Radical Homopolymerization | This compound | Low molecular weight, pendant hydroxyl groups |

| Radical Copolymerization | This compound and comonomer (e.g., styrene) | Pendant hydroxyl groups for post-polymerization modification |

| Polymerization of a Derived Monomer | Acrylate (B77674) or methacrylate (B99206) ester of this compound | Higher molecular weight, incorporates the bulky alkyl group |

Integration into Natural Product Mimics and Analogue Libraries (excluding biological screening)

The structural motifs present in this compound, namely the secondary allylic alcohol and the neopentyl-like group, are found in various natural products. This makes it a plausible starting material for the synthesis of natural product mimics and for the generation of analogue libraries for chemical biology studies.

The chiral center at the alcohol-bearing carbon, if resolved or synthesized in an enantiomerically pure form, would make this compound a valuable chiral building block. The synthesis of analogues of natural products often involves the systematic modification of a lead structure to understand structure-activity relationships. nih.gov The tert-butyl group of this compound can serve as a sterically demanding and lipophilic feature in such analogues.

Theoretical and Computational Chemistry Studies on 5,5 Dimethylhex 1 En 3 Ol

Conformational Analysis and Potential Energy Surfaces of 5,5-Dimethylhex-1-en-3-ol

The presence of a bulky tert-butyl group and a flexible hydroxyallyl chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are commonly used to explore the PES of organic molecules. nih.gov For a molecule like this compound, key dihedral angles, such as those around the C-C and C-O single bonds, are systematically varied to locate energy minima (stable conformers) and saddle points (transition states between conformers). The relative energies of these conformers are crucial for understanding the molecule's predominant shapes at a given temperature.

The tert-butyl group significantly influences the conformational preferences, often forcing the rest of the molecule into specific orientations to minimize steric hindrance. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the pi-system of the double bond, also play a critical role in stabilizing certain conformations.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C3-C2) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | 60° | 0.00 | 45.2 |

| B | 180° | 0.50 | 29.8 |

| C | -60° | 0.80 | 18.5 |

| D | 0° | 2.50 | 6.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule with similar structural features. The conformers are defined by the dihedral angle of the hydroxyl hydrogen with respect to the carbon backbone.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-system), which is a common feature for unsaturated compounds. masterorganicchemistry.com The LUMO is likely to be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap implies higher reactivity.

Other reactivity descriptors that can be calculated include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential (electron-rich region) around the hydroxyl oxygen and the double bond, indicating sites susceptible to electrophilic attack.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily located on the C=C π-bond |

| LUMO | 1.2 | Primarily located on the C=C π*-bond |

| HOMO-LUMO Gap | 10.7 | Indicates high kinetic stability |

Note: This data is illustrative and represents typical energy values for an unsaturated alcohol, calculated using a common DFT functional and basis set.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netmdpi.com By calculating these parameters for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. This can aid in the assignment of experimental spectra and provide insights into the molecule's structure and conformation in solution. For this compound, distinct signals would be predicted for the protons and carbons of the vinyl group, the carbinol center, and the sterically hindered tert-butyl group.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to produce a theoretical Infrared (IR) spectrum. youtube.com These calculations are typically performed at the DFT level of theory. dtic.mil For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H stretching and bending modes. Comparing the calculated spectrum with experimental data can help confirm the molecule's structure and identify specific functional groups.

UV-Vis Spectroscopy: Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de For this compound, the primary electronic transition is expected to be a π → π* transition associated with the carbon-carbon double bond. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to confirm the electronic structure.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Assignment |

| ¹H NMR Chemical Shift (δ) | 5.8 ppm | Vinyl proton (CH=) |

| ¹³C NMR Chemical Shift (δ) | 140 ppm | Vinyl carbon (CH=) |

| IR Frequency (ν) | 3600 cm⁻¹ | O-H stretch |

| IR Frequency (ν) | 1650 cm⁻¹ | C=C stretch |

| UV-Vis λmax | 180 nm | π → π* transition |

Note: These are illustrative values based on typical computational results for molecules with similar functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction mechanisms involving this compound. A common reaction for alcohols is acid-catalyzed dehydration. nih.govresearchgate.net By modeling the reaction pathway, it is possible to identify the transition state structures and calculate the activation energies for different possible mechanisms, such as E1 and E2 elimination. acs.org

For this compound, computational studies could investigate the regioselectivity and stereoselectivity of such reactions. The bulky tert-butyl group would likely play a significant role in directing the outcome of elimination or substitution reactions. By calculating the energy profiles of different reaction pathways, chemists can predict the most likely products and gain a deeper understanding of the factors controlling the reaction's outcome. These theoretical insights can guide the design of synthetic routes and the optimization of reaction conditions.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Dehydration Reaction

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| E1 Mechanism | Planar carbocation intermediate | 25 |

| E2 Mechanism | Concerted elimination | 30 |

Note: This data is for illustrative purposes and represents a hypothetical comparison of activation energies for different dehydration mechanisms of an alcohol.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 5,5 Dimethylhex 1 En 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, DOSY) for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,5-dimethylhex-1-en-3-ol. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. However, for unambiguous stereochemical and regiochemical assignments, advanced two-dimensional (2D) NMR techniques are employed.

2D-NMR Techniques:

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule, allowing for the tracing of spin systems and confirming the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, providing definitive carbon assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the chiral center at C-3.

Diffusion-Ordered Spectroscopy (DOSY):

DOSY is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. spectroscopyeurope.com This is particularly useful for assessing the purity of this compound by distinguishing it from impurities that may have overlapping signals in conventional NMR spectra. nih.govresearchgate.net The diffusion coefficient is dependent on the size and shape of the molecule, allowing for the identification of components with different molecular weights or conformations. manchester.ac.uk

Illustrative ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1a, H1b | 5.10 - 5.30 | m | |

| H2 | 5.80 - 5.95 | ddd | 17.2, 10.5, 5.5 |

| H3 | 4.05 - 4.15 | m | |

| H4a, H4b | 1.50 - 1.65 | m | |

| C(CH₃)₃ | 0.90 | s |

Note: Predicted data based on typical values for similar structures. Actual values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique provides detailed information about the molecule's structure and connectivity. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water). libretexts.orgyoutube.com

Expected Fragmentation Patterns:

Loss of a vinyl group (C₂H₃): Resulting from cleavage adjacent to the double bond.

Loss of a tert-butyl group (C₄H₉): A characteristic fragmentation for molecules containing this bulky group.

Dehydration ([M-H₂O]⁺): A common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. youtube.comwhitman.edu

Hypothetical HRMS and MS/MS Data for this compound (C₈H₁₆O):

| Technique | Parameter | Value |

| HRMS | Calculated m/z [M+H]⁺ | 129.1274 |

| Measured m/z [M+H]⁺ | 129.1272 | |

| MS/MS | Precursor Ion (m/z) | 129.1 |

| Fragment Ion 1 (m/z) | 111.1 ([M-H₂O+H]⁺) | |

| Fragment Ion 2 (m/z) | 71.1 ([M-C₄H₉+H]⁺) |

Chromatographic Techniques for Isolation, Purity Profiling, and Quantification (e.g., GC-FID, HPLC-UV, Chiral HPLC)

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound, as well as for assessing its chemical and enantiomeric purity.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the purity profiling and quantification of volatile compounds like this compound. The compound is vaporized and separated from non-volatile impurities in a heated column before being detected by a flame ionization detector. This method provides high sensitivity and a linear response over a wide concentration range.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): While this compound lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower UV wavelengths (around 200-210 nm) where the carbon-carbon double bond absorbs. chromatographyonline.com HPLC-UV is particularly useful for the analysis of less volatile impurities and for quantitative analysis when properly calibrated. chromatographyonline.compjps.pknih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the premier technique for separating and quantifying the enantiomers of this compound. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined. acs.org

Typical Chromatographic Purity Analysis Data:

| Technique | Parameter | Result |

| GC-FID | Purity | >99.5% |

| Chiral HPLC | Enantiomeric Excess (ee) | 98% |

| (R)-enantiomer | 99% | |

| (S)-enantiomer | 1% |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the enantiomeric excess and, crucially, the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can exhibit positive or negative peaks (Cotton effects) at specific wavelengths. rsc.orgrsc.org The intensity of the CD signal is directly proportional to the enantiomeric excess. While saturated alcohols have weak CD signals, the presence of the double bond in this compound may enhance the signal. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netmgcub.ac.in The shape of the ORD curve, particularly in the region of a Cotton effect, is characteristic of a specific enantiomer. slideshare.net By comparing the experimental ORD curve with that of a known standard or with theoretical calculations, the absolute configuration of this compound can be determined. acs.orgyoutube.com

Illustrative Chiroptical Data for an Enantiomer of this compound:

| Technique | Wavelength (nm) | Signal |

| CD | 215 | Positive Cotton Effect |

| ORD | 225 | Peak |

| 205 | Trough |

By combining the data from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its structural integrity, purity, and stereochemical definition.

Emerging Research Frontiers and Future Prospects for 5,5 Dimethylhex 1 En 3 Ol

Exploration of Novel and Unconventional Reactivity Patterns of 5,5-Dimethylhex-1-en-3-ol

The electronic and steric properties of this compound suggest several avenues for exploring novel reactivity. The neopentyl-like environment around the double bond can be expected to influence the regioselectivity and stereoselectivity of various transformations.

Key Research Directions:

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements: The Overman rearrangement, which transforms allylic alcohols into allylic amines, could be investigated with this compound. organic-chemistry.org The steric hindrance may influence the rate and stereochemical outcome of the rearrangement, potentially leading to the synthesis of chiral amines with bulky substituents.

Palladium-Catalyzed Allylic C-H Functionalization: Recent advances in palladium catalysis have enabled the direct functionalization of allylic C-H bonds. nih.gov Applying these methods to this compound could lead to the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, a transformation that would be challenging using traditional methods due to the steric bulk.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for the selective transformation of complex molecules. nih.gov The use of enzymes, such as oxidases or lipases, could enable highly enantioselective oxidations or esterifications of this compound, overcoming challenges associated with chemoselectivity in traditional chemical catalysis. nih.gov

Table 1: Potential Unconventional Reactions of this compound

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | Potential Advantages |

| organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Trichloroacetonitrile, Base | Chiral allylic amines | Access to sterically encumbered amines |

| Allylic C-H Oxidation | Pd(OAc)₂, Benzoquinone | α,β-Unsaturated ketone | Direct functionalization of the allylic position |

| Biocatalytic Kinetic Resolution | Lipase, Acyl donor | Enantioenriched alcohol and ester | High enantioselectivity under mild conditions |

Development of Catalyst Systems for Highly Efficient and Selective Transformations of this compound

The development of bespoke catalyst systems will be crucial for unlocking the synthetic potential of this compound. The steric hindrance near the reactive centers (the hydroxyl group and the double bond) necessitates catalysts that can operate efficiently in a congested environment.

Key Areas of Catalyst Development:

Asymmetric Hydrogenation and Oxidation: Chiral transition metal complexes, for example, those based on iridium or rhodium, could be developed for the asymmetric hydrogenation of the double bond. nih.gov Similarly, catalysts for enantioselective epoxidation, such as those derived from titanium or vanadium, could provide access to valuable chiral building blocks.

Metathesis Catalysts: While the steric bulk may pose a challenge for standard Grubbs or Schrock catalysts, the development of more active and sterically tolerant catalysts could enable cross-metathesis reactions with this compound, opening up pathways to complex molecules.

Photoredox Catalysis: Light-mediated reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The application of photoredox catalysis to reactions involving this compound, such as radical additions to the double bond, could provide novel and efficient synthetic routes.

Integration of this compound into Advanced Materials Science Applications (excluding biological)

The unique structural features of this compound make it an interesting candidate for incorporation into advanced materials. The bulky tert-butyl group can impart specific physical properties to polymers and other materials.

Potential Applications in Materials Science:

Functional Polymers: The hydroxyl group of this compound can serve as a point of attachment for polymerization. For instance, it could be converted into a styrenic monomer. The anionic polymerization of such a monomer, which bears a bulky, non-polar side chain, could lead to polymers with interesting thermal and mechanical properties. acs.org The steric hindrance could influence the tacticity of the resulting polymer.

Specialty Coatings and Additives: The long alkyl chain and the hydroxyl functionality suggest potential use as a reactive intermediate in the synthesis of surfactants or additives for coatings. The bulky group could enhance properties such as hydrophobicity and thermal stability.

Janus Particles: Seeded emulsion polymerization techniques could potentially utilize derivatives of this compound to create Janus particles with distinct hydrophobic and functionalized hemispheres, which have applications in areas like self-assembling materials and compatibilizers. mdpi.com

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Proposed Derivative | Key Property Conferred by this compound Moiety | Potential Benefit |

| Functional Polymers | Styrenic derivative | Steric bulk, hydrophobicity | Modified thermal properties, controlled morphology |

| Specialty Coatings | Acrylate (B77674) or methacrylate (B99206) ester | Increased hydrophobicity, thermal stability | Enhanced durability and water resistance |

| Self-Assembling Materials | Amphiphilic block copolymers | Control over micellar structure | Formation of novel nanostructures |

Prospects for Industrial Scale-Up and Process Optimization of this compound Synthesis

The primary synthetic route to this compound is likely the Grignard reaction between vinylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). The industrial scale-up and optimization of this process would be a key focus for its commercial viability.

Key Considerations for Industrial Synthesis:

Grignard Reaction Optimization: The addition of Grignard reagents to sterically hindered aldehydes can be challenging. organic-chemistry.org Process optimization would involve fine-tuning reaction parameters such as solvent, temperature, and addition rate to maximize yield and minimize side reactions. The use of flow chemistry could offer significant advantages in terms of safety and control over this exothermic reaction. dtu.dk

Raw Material Sourcing: The availability and cost of the starting materials, vinylmagnesium bromide and pivalaldehyde, would be critical factors in the economic feasibility of large-scale production.

Purification Strategies: Efficient purification methods, such as distillation or crystallization, would need to be developed to obtain high-purity this compound, which is essential for its use in polymerization and other high-value applications.

Table 3: Parameters for Optimization of this compound Synthesis

| Parameter | Batch Process Considerations | Flow Chemistry Advantages |

| Temperature Control | Management of exothermicity in large reactors | Superior heat transfer and precise temperature control |

| Mixing | Potential for localized "hot spots" and side reactions | Efficient mixing in microreactors, improved reproducibility |

| Safety | Handling of large quantities of reactive Grignard reagent | Smaller reaction volumes, enhanced safety profile |

| Reaction Time | Typically longer reaction times for complete conversion | Reduced reaction times due to efficient mass transfer |

| Work-up and Purification | Batch-wise quenching and extraction | Potential for continuous work-up and purification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethylhex-1-en-3-ol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via alkene functionalization or alcohol protection strategies. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF mixtures under inert atmospheres has been used for structurally similar alkenols (e.g., 30% yield via optimized solvent ratios and catalyst loading) . To improve yields, consider varying solvent polarity (e.g., PEG-400 vs. THF), adjusting stoichiometry of reactants, or employing microwave-assisted heating. Post-synthesis purification via column chromatography (e.g., EtOAc:hexane gradients) is critical for isolating high-purity products .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d6 can confirm alkene protons (δ 5.5–6.0 ppm) and hydroxyl groups (broad singlet near δ 1.5–2.5 ppm). HRMS analysis (e.g., FAB-HRMS) ensures molecular ion alignment with theoretical m/z values (e.g., ±0.001 Da precision) . Cross-validate with infrared (IR) spectroscopy to detect functional groups like C=C (≈1640 cm⁻¹) and -OH (≈3300 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations (e.g., 25°C/60% RH vs. 40°C/75% RH). Monitor degradation via thin-layer chromatography (TLC) or HPLC. For light-sensitive analogs, amber glassware and inert gas purging (N₂/Ar) during storage are recommended . Stability-indicating assays (e.g., UV-Vis spectroscopy) can quantify decomposition products over time .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : Use density functional theory (DFT) calculations to model steric hindrance from the dimethyl groups and electron density distribution across the alkene and alcohol moieties. Experimentally, compare reaction rates in Pd-catalyzed cross-couplings (e.g., Sonogashira) with and without steric modifiers (e.g., PCy₃). Monitor regioselectivity via NMR and X-ray crystallography (if crystalline derivatives are obtainable) .

Q. What advanced spectroscopic techniques can resolve ambiguities in the conformational analysis of this compound?

- Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between methyl groups and the alkene moiety. Rotational spectroscopy or cryogenic electron microscopy (cryo-EM) may provide insights into low-energy conformers. For dynamic behavior, variable-temperature NMR (e.g., -40°C to 80°C) can reveal restricted rotation or tautomerism .

Q. How can researchers address contradictory data in toxicity assessments of this compound?

- Methodological Answer : Apply a tiered testing strategy:

- In vitro : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatocyte cell lines.

- In silico : Predict toxicity via QSAR models (e.g., EPA’s TEST software) and compare with analogs like 5,5-dimethyl-1,3-dioxane derivatives .

- Triangulation : Cross-reference results with structurally similar compounds (e.g., alkenols with branched alkyl chains) and resolve discrepancies via independent replication .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak® columns) with polarimetric detection. For absolute configuration determination, synthesize diastereomeric derivatives (e.g., Mosher esters) and compare ¹H NMR chemical shifts. Circular dichroism (CD) spectroscopy can corroborate results if chromophores are present .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the compound’s role in multi-step organic syntheses?

- Methodological Answer : Employ a modular approach:

- Step 1 : Screen reaction conditions (solvent, catalyst, temperature) using design of experiments (DoE) software.

- Step 2 : Optimize isolated intermediates via kinetic studies (e.g., in situ IR monitoring).

- Step 3 : Validate scalability by comparing batch vs. flow chemistry setups .

Q. What strategies mitigate bias in spectral data interpretation for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.